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Compound of Interest

Compound Name: 6-Chloropyrido[2,3-d]pyrimidine

Cat. No.: B8409636

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 6-
Chloropyrido[2,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry
and drug development. Due to the limited availability of direct experimental data for this specific
molecule in the public domain, this document presents predicted spectroscopic characteristics
based on data from closely related analogs and general principles of spectroscopic analysis.
The information herein serves as a valuable resource for the identification and characterization
of 6-Chloropyrido[2,3-d]pyrimidine and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 6-Chloropyrido[2,3-d]pyrimidine. These
predictions are derived from the analysis of similar structures, such as 4-chloropyrido[2,3-
d]pyrimidine and other substituted pyridopyrimidines.

Table 1: Predicted *H NMR Spectroscopic Data for 6-Chloropyrido[2,3-d]pyrimidine
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Chemical Shift (5,

Coupling Constant

Multiplicity Assignment
ppm) (9, H2)
~9.2-9.4 s H-2
~9.0-9.2 d ~8.0-9.0 H-4
~8.8-9.0 d ~4.0-5.0 H-7
~7.7-7.9 dd ~8.0-9.0,~4.0-5.0 H-5

Solvent: CDCI3 or DMSO-ds

Table 2: Predicted *3C NMR Spectroscopic Data for 6-Chloropyrido[2,3-d]pyrimidine

Chemical Shift (6, ppm)

Assighment

~160 - 162 C-4
~158 - 160 C-7a
~155 - 157 C-2
~153 - 155 C-6
~135-137 C-5
~120 - 122 C-4a
~118 - 120 C-7

Solvent: CDCIz or DMSO-ds

Table 3: Predicted Infrared (IR) Absorption Bands for 6-Chloropyrido[2,3-d]pyrimidine
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Wavenumber (cm~?) Intensity Assignment

~3100 - 3000 Medium C-H stretching (aromatic)

1610 - 1580 Strong C-:N <'-:1nd C=C stretching (ring
vibrations)

~1570 - 1540 Strong C=C stretching (ring vibrations)

~1480 - 1450 Medium C-H in-plane bending

~1150 - 1100 Medium C-Cl stretching

~850 - 800 Strong C-H out-of-plane bending

Sample preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data for 6-Chloropyrido[2,3-d]pyrimidine

miz Relative Intensity (%) Assighment

[M]* / [M+2]* (due to 35CI/*"Cl

165/167 100/ ~33 ,

isotopes)
130 Moderate [M-CI]*
103 Moderate [M-CI-HCN]*

lonization method: Electron lonization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These methods are standard for the analysis of organic compounds and can
be adapted for 6-Chloropyrido[2,3-d]pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDClz, DMSO-de) in an NMR tube.
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Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton
frequency of 300 MHz or higher.

H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good
signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse
sequence. A wider spectral width (0-200 ppm) and a larger number of scans are typically
required due to the lower natural abundance and sensitivity of the 3C nucleus.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): Grind a small amount of the sample (1-2 mg) with
approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a
thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm~1). A
background spectrum of the empty sample compartment or a pure KBr pellet should be
recorded and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups and vibrational modes of the molecule.

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-
MS) for volatile compounds.

lonization: Employ Electron lonization (El) at a standard energy of 70 eV to generate
molecular ions and fragment ions.
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o Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity
versus m/z.

o Data Interpretation: Identify the molecular ion peak to determine the molecular weight.
Analyze the fragmentation pattern to gain structural information. The isotopic pattern for
chlorine (3*Cl and 3’Cl in an approximate 3:1 ratio) is a key diagnostic feature.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized chemical compound like 6-Chloropyrido[2,3-d]pyrimidine.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical
compound.

This guide provides a foundational understanding of the expected spectroscopic properties of
6-Chloropyrido[2,3-d]pyrimidine. Experimental verification is essential to confirm these
predictions and to fully characterize this compound. The provided protocols and workflow serve
as a standard methodology for such an investigation.

« To cite this document: BenchChem. [Spectroscopic Profile of 6-Chloropyrido[2,3-
d]pyrimidine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b8409636#spectroscopic-data-of-6-chloropyrido-2-3-
d-pyrimidine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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